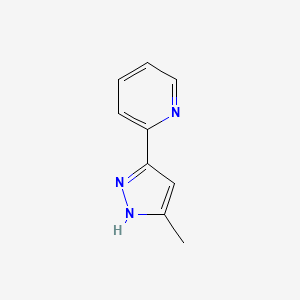

2-(5-methyl-1H-pyrazol-3-yl)pyridine

概要

説明

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine with 5-methyl-3-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

化学反応の分析

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated pyrazole or pyridine rings.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.

科学的研究の応用

Scientific Research Applications

2-(5-methyl-1H-pyrazol-3-yl)pyridine serves multiple purposes in scientific research:

- Medicinal Chemistry It acts as a scaffold in the creation of medications, especially those aimed at treating neurological and inflammatory illnesses.

- Materials Science Because of its capacity to coordinate with metal ions, the chemical is employed in the synthesis of coordination polymers and metal-organic frameworks.

- Biological Research It is used to study enzyme inhibitors and receptor modulators.

- Industrial Applications It is used to develop agrochemicals and dyes.

This compound has diverse biological activities, especially in antimicrobial and neuropharmacological research. Derivatives of this compound exhibit activity against various bacterial and fungal strains.

Antimicrobial Activity

| Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Antibacterial |

| Escherichia coli | 0.0039 | Antibacterial |

| Candida albicans | 0.0169-0.078 | Antifungal |

| Fusarium oxysporum | 0.056-0.222 | Antifungal |

Studies have shown that it is effective against Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, showing strong antibacterial potential. The compound also exhibits antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum, suggesting its potential as a broad-spectrum antimicrobial agent.

Pharmaceutical development

Due to its structure, this compound is useful in creating new treatments. Pyrazole derivatives may interact with the androgen receptor and act as antagonists, potentially affecting cellular proliferation and differentiation. In the discovery of novel pyrazolo[1,5-a]pyrimidine derivatives, the introduction of substituents at the 5-position of the core was key to alleviating in vitro phototoxicity risk . Furthermore, research has identified potent brain-penetrating PDE2A inhibitors with potential therapeutic applications in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer’s disease .

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Can be oxidized to form N-oxides.

- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

- Conditions: Room temperature or mild heating

- Products: N-oxides of the pyrazole or pyridine rings

- Reduction: Reduction reactions can target the nitrogen atoms or the aromatic rings.

- Reagents: Sodium borohydride, lithium aluminum hydride

- Products: Reduced forms of the pyrazole or pyridine rings

- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

- Reagents: Halogens, alkylating agents, nucleophiles

- Conditions: Varies depending on the reagent

- Products: Substituted derivatives of this compound

作用機序

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.

類似化合物との比較

Similar Compounds

- 2-(1H-pyrazol-3-yl)pyridine

- 2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine

- 2-(5-methyl-1-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

2-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

生物活性

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a pyrazole moiety. This configuration contributes to its unique biological activity profile.

Antiviral Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antiviral properties. A study evaluated a series of compounds related to this structure for their effectiveness against HIV-1. The most potent compound demonstrated an EC50 value of 3.8 nmol/L against wild-type HIV-1, indicating strong antiviral activity with a selectivity index (SI) of 25,468, suggesting low toxicity and high specificity for the virus .

Antibacterial and Antifungal Properties

The compound has also been assessed for antibacterial and antifungal activities. In vitro tests indicated that similar pyrazole derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds .

Anti-inflammatory Effects

In addition to its antiviral and antimicrobial properties, studies have indicated that pyrazole derivatives possess anti-inflammatory effects. These compounds have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound involve various interactions at the molecular level:

- Antiviral Mechanism : The compound likely interacts with HIV reverse transcriptase, forming hydrogen bonds that enhance binding affinity and inhibit viral replication .

- Antimicrobial Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Study 1: HIV Inhibition

In a controlled study, several derivatives of this compound were synthesized and tested for their ability to inhibit HIV replication. The results demonstrated that specific modifications to the pyrazole ring significantly enhanced antiviral potency, emphasizing the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The findings revealed that certain structural modifications resulted in improved MIC values against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .

Research Findings Summary Table

特性

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。